molecular formula C15H13ClF3NO2 B2475697 2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol CAS No. 1232770-19-2

2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol

Cat. No.: B2475697
CAS No.: 1232770-19-2
M. Wt: 331.72
InChI Key: LUUJSVSJSVZAII-UHFFFAOYSA-N
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Description

2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol (CAS: 1502819-68-2) is a halogenated phenolic compound featuring:

  • Phenol core: A methoxy group at position 6 and an aminomethyl group at position 2.
  • Substituted anilino ring: A 4-chloro-2-(trifluoromethyl)phenyl group attached via the aminomethyl linker. The trifluoromethyl (CF₃) group enhances metabolic stability and electron-withdrawing properties, while the chloro substituent contributes to lipophilicity .

Properties

IUPAC Name

2-[[4-chloro-2-(trifluoromethyl)anilino]methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO2/c1-22-13-4-2-3-9(14(13)21)8-20-12-6-5-10(16)7-11(12)15(17,18)19/h2-7,20-21H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUJSVSJSVZAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=C(C=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-(trifluoromethyl)aniline and 6-methoxyphenol.

    Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like ethanol or methanol.

    Reaction Mechanism: The 4-chloro-2-(trifluoromethyl)aniline undergoes a nucleophilic substitution reaction with 6-methoxyphenol, facilitated by the base, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenols or anilines.

Scientific Research Applications

2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Anilino Ring

2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol (CAS: 196875-53-3)
  • Substituents: 3-Chloro and 2-methyl groups on the anilino ring.
  • Key Differences : Replacement of CF₃ with methyl (CH₃) reduces electron-withdrawing effects and increases steric bulk.
  • Molecular Weight : 277.75 g/mol vs. ~333.7 g/mol for the target compound.
  • Implications : Lower molecular weight and reduced polarity may improve solubility but decrease metabolic stability .
2-{[(3-Chloro-4-fluorophenyl)amino]methyl}-6-methoxyphenol (CAS: 415968-50-2)
  • Substituents : 3-Chloro and 4-fluoro groups.
  • Molecular Weight : 293.72 g/mol.
  • Implications : Fluorine’s inductive effects could alter binding affinity in biological systems compared to the target compound’s CF₃ group .

Core Structure Modifications

4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline (CAS: 1391118-27-6)
  • Core Structure: Quinazoline ring instead of phenol.
  • Substituents : Retains 4-chloro and 2-CF₃ groups.
Eugenol-Derived Aminomethyl Phenols (e.g., 4-allyl-2-methoxy-6-phenylaminomethylphenol)
  • Core Structure: Eugenol-derived phenol with allyl and phenyl groups.
  • Implications : The allyl group increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility compared to the target compound .

Functional Group Replacements

2-{[(3-Chlorobenzyl)amino]methyl}-6-methoxyphenol (CAS: 1223881-88-6)
  • Substituents : 3-Chlorobenzyl instead of 4-chloro-2-CF₃phenyl.
  • Molecular Weight : ~291.75 g/mol.
  • Implications : Increased flexibility may improve binding to conformational targets but reduce selectivity .

Research Implications and Gaps

  • Target Compound: Despite structural similarities to bioactive analogs (e.g., BST-active eugenol derivatives), direct toxicity or therapeutic data for the target compound are lacking. Its discontinued status underscores the need for further investigation into synthesis scalability or biological efficacy .
  • CF₃ vs.

Biological Activity

2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol, a compound with the molecular formula C15H13ClF3NO2, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including amination and methoxylation processes. The detailed synthetic pathway is crucial for understanding the compound's structure-activity relationship (SAR).

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in cancer research and enzyme inhibition. The following sections detail specific biological activities observed in studies.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit significant antiproliferative effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HL-60 (Leukemia)0.56Inhibition of tubulin polymerization
A549 (Lung Cancer)1.0Induction of apoptosis via caspase activation
MDA-MB-435 (Melanoma)0.229Growth inhibition

In a study evaluating multiple derivatives, the compound displayed an IC50 value of 0.56 µM against HL-60 cells, indicating a potent ability to inhibit cell growth through mechanisms involving tubulin disruption and apoptosis induction .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on certain enzymes. For example, it was evaluated for its potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is relevant in diabetes management. The specific activity noted was comparable to known inhibitors in the field .

Case Studies

Several case studies have been published regarding the biological activity of this compound:

  • Study on Antiproliferative Effects :
    • Conducted on various cancer cell lines including breast and lung cancer cells.
    • Results indicated significant growth inhibition, with some derivatives showing enhanced potency compared to others.
    • The study emphasized the importance of structural modifications in enhancing biological activity.
  • Mechanistic Study :
    • Focused on understanding how the compound induces apoptosis in cancer cells.
    • Findings suggested that it activates caspase pathways leading to programmed cell death, which is crucial for therapeutic applications in oncology.
  • Comparative Analysis with Other Compounds :
    • The compound was compared with established anticancer agents to evaluate its efficacy.
    • It demonstrated comparable or superior activity against certain cell lines, suggesting its potential as a lead compound for further development.

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